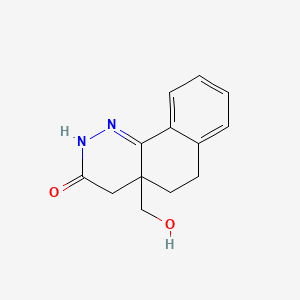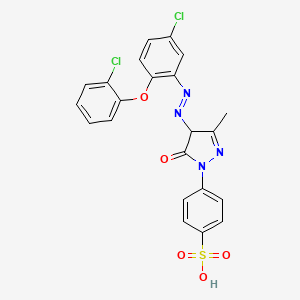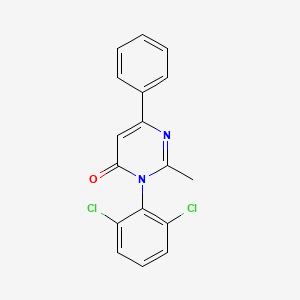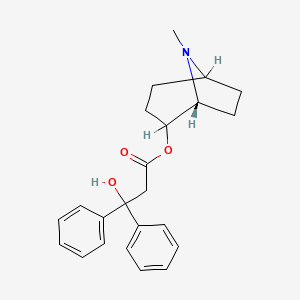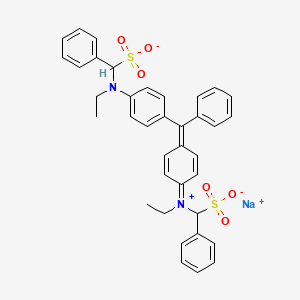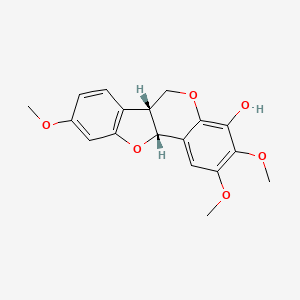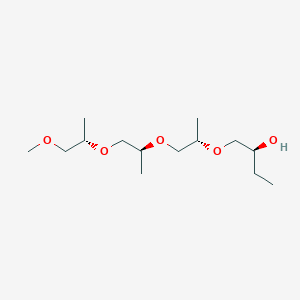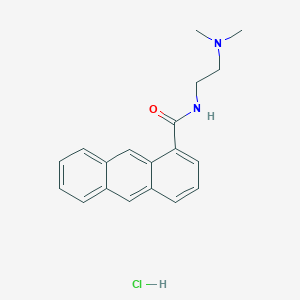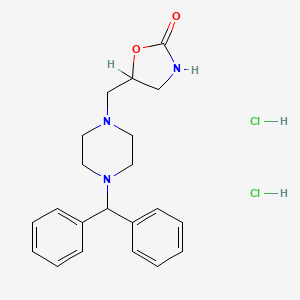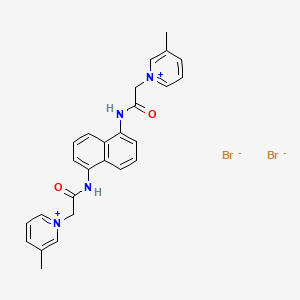
3-Picolinium, 1,1'-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two picolinium groups linked through a naphthylene core with iminocarbonylmethylene bridges, and it is typically found in the form of a dibromide salt
准备方法
The synthesis of 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide involves several steps. One common method includes the reaction of 3-picoline with 1,5-naphthalenedicarboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then treated with hydrobromic acid to yield the final dibromide salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
化学反应分析
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include hydrobromic acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic molecules.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .
相似化合物的比较
When compared to similar compounds, 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide stands out due to its unique structure and specific binding properties. Similar compounds include:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide: This compound has a similar bis-picolinium structure but with a different core linkage.
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: Another bis-picolinium compound with a different aliphatic linkage.
属性
CAS 编号 |
101797-01-7 |
|---|---|
分子式 |
C26H26Br2N4O2 |
分子量 |
586.3 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-1-ium-1-yl)-N-[5-[[2-(3-methylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C26H24N4O2.2BrH/c1-19-7-5-13-29(15-19)17-25(31)27-23-11-3-10-22-21(23)9-4-12-24(22)28-26(32)18-30-14-6-8-20(2)16-30;;/h3-16H,17-18H2,1-2H3;2*1H |
InChI 键 |
PMJUZWXLBFBPAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[N+](=CC=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



